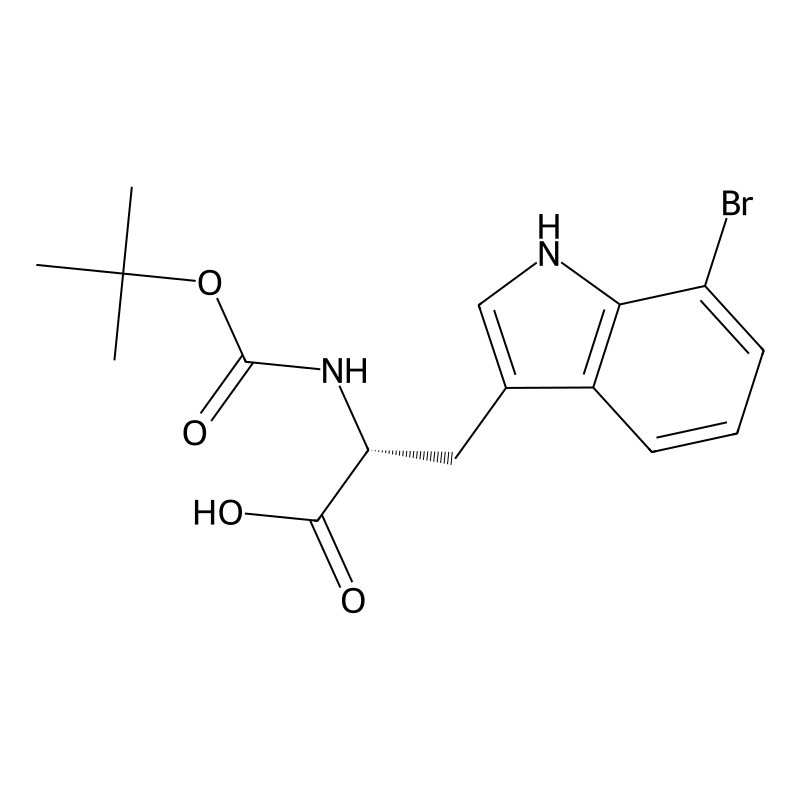

Boc-7-Bromo-D-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-7-Bromo-D-Tryptophan is a derivative of the amino acid tryptophan, specifically modified by the addition of a bromine atom at the 7-position of the indole ring. The compound is characterized by its molecular formula C₁₆H₁₉BrN₂O₄ and a molecular weight of 383.24 g/mol. The "Boc" (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, making it valuable in peptide synthesis and organic chemistry applications. This compound is part of a broader class of brominated tryptophans, which have garnered interest due to their potential biological activities and applications in drug development.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization.

- Peptide Bond Formation: The protected amino group can react with carboxylic acids or activated esters to form peptides.

- Deprotection: The Boc group can be removed under acidic conditions, exposing the free amine for further reactions.

These reactions are essential for synthesizing complex peptides and studying structure-activity relationships in pharmacological contexts.

Boc-7-Bromo-D-Tryptophan exhibits various biological activities, particularly in neuropharmacology. Bromotryptophan derivatives have been studied for their roles as:

- Anticonvulsants: They may modulate neurotransmitter systems, providing therapeutic effects in seizure disorders.

- Sleep-Inducing Agents: Some studies suggest that brominated tryptophans can influence sleep patterns by affecting serotonin pathways.

- Anthelmintic Agents: Compounds containing bromotryptophan have shown efficacy against parasitic infections, particularly those caused by helminths .

Several synthesis methods for Boc-7-Bromo-D-Tryptophan have been developed:

- Halogenation of Tryptophan: This involves brominating tryptophan at the 7-position using brominating agents, followed by protection of the amino group with the Boc group.

- Enzymatic Resolution: Optical resolution techniques utilizing enzymes like D-aminoacylase can yield enantiopure forms of bromotryptophans from racemic mixtures .

- Regioselective Indole Alkylation: A two-step process where unprotected bromoindoles are alkylated to introduce the bromine at the desired position .

These methods highlight the versatility and accessibility of Boc-7-Bromo-D-Tryptophan for research and industrial applications.

Boc-7-Bromo-D-Tryptophan finds applications in various fields:

- Peptide Synthesis: Its use as a building block in peptide synthesis allows researchers to explore new therapeutic peptides.

- Drug Development: The compound's unique biological properties make it a candidate for developing novel drugs targeting neurological disorders and parasitic infections.

- Biochemical Research: It serves as a tool in studying enzyme interactions and metabolic pathways involving tryptophan derivatives .

Research has indicated that Boc-7-Bromo-D-Tryptophan interacts with several biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, impacting serotonin levels.

- Receptor Modulation: Studies suggest that bromotryptophans can modulate receptor activity, influencing neuronal excitability and signaling pathways .

These interactions underline its potential as a pharmacological agent.

Boc-7-Bromo-D-Tryptophan shares structural similarities with other halogenated tryptophans and derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Bromo-D-Tryptophan | Bromination at position 7 without Boc protection | Directly involved in neurotransmitter modulation |

| 6-Bromo-D-Tryptophan | Bromination at position 6 | Different receptor interaction profile |

| 5-Bromo-L-Tryptophan | Bromination at position 5 | Potential anti-cancer properties |

| 7-Chloro-D-Tryptophan | Chlorination instead of bromination | Different biological activity |

Boc-7-Bromo-D-Tryptophan's unique combination of a protective group and specific halogenation position distinguishes it from these similar compounds, enhancing its utility in synthetic chemistry and biological research.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Arylboronic Acids in Aqueous Media

The Suzuki-Miyaura cross-coupling reaction represents a pivotal methodology for functionalizing Boc-7-Bromo-D-tryptophan derivatives under environmentally benign conditions [1]. Recent developments in aqueous catalytic systems have demonstrated exceptional compatibility with halogenated tryptophan substrates, enabling efficient carbon-carbon bond formation while maintaining the integrity of sensitive functional groups [2].

Modern aqueous Suzuki-Miyaura protocols utilize ligand-free solvent-stabilized palladium nanoparticles as highly efficient catalysts for bromotryptophan derivatives [3]. These systems exhibit remarkable catalytic activity at ambient temperatures, achieving conversions exceeding 95% within 2 hours under aerobic conditions [3]. The optimization studies reveal that reaction conditions employing 5 mol% palladium loading with potassium phosphate as base in water at 40°C provide optimal yields for various arylboronic acid coupling partners [3].

| Boronic Acid Partner | Conversion (%) | Isolated Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Phenylboronic acid | 99 | 82 | 2 |

| 4-Methylphenylboronic acid | 99 | 60 | 2 |

| 3-Acetamidophenylboronic acid | 99 | 97 | 2 |

| 3-Aminophenylboronic acid | 99 | 82 | 2 |

| 4-Carboxyphenylboronic acid | 86 | 75 | 2 |

The mechanistic studies indicate that the high efficiency of these aqueous systems stems from oxygen-promoted catalysis, where aerobic conditions enhance the palladium nanoparticle stability and activity [3]. Notably, the presence of coordinating amino acid side chains in proximal positions can accelerate the catalytic process through pre-coordination effects on the nanoparticle surface [3].

Water-soluble palladium catalysts incorporating sulfonated phosphine ligands have shown exceptional performance in aqueous media for halogenated amino acid modifications [2]. The combination of sodium tetrachloropalladate with readily available sulfonated phosphine ligands achieves site-selective cross-coupling at 37°C in the presence of air, demonstrating broad functional group tolerance [2].

Chemoselective Modifications of 7-Bromo Group in Peptide Contexts

The chemoselective functionalization of 7-bromo groups within peptide sequences presents unique challenges requiring specialized catalytic approaches [3]. Studies utilizing pentapeptide substrates containing Boc-7-bromo-D-tryptophan have revealed that amino acid side chain composition significantly influences catalytic efficiency and selectivity [3].

The influence of various amino acid residues on cross-coupling efficiency has been systematically investigated using pentapeptide models [3]. Basic amino acid residues such as lysine and arginine surprisingly enhance catalytic activity, achieving 88% and 86% conversion respectively after 2 hours at 40°C [3]. This enhancement is attributed to pre-coordination effects where the basic side chains facilitate substrate positioning on the palladium nanoparticle surface [3].

| Peptide Sequence | Xaa Residue | Conversion (40°C, 2h) | Conversion (80°C, 2h) | Isolated Yield (%) |

|---|---|---|---|---|

| Ac-Ser-Asp-Xaa-Ser-Asp-NH₂ | Alanine | 47 | 93 | 50 |

| Ac-Ser-Asp-Xaa-Ser-Asp-NH₂ | Arginine | 88 | >99 | 86 |

| Ac-Ser-Asp-Xaa-Ser-Asp-NH₂ | Lysine | 86 | >99 | 53 |

| Ac-Ser-Asp-Xaa-Ser-Asp-NH₂ | Methionine | >99 | - | 65 |

| Ac-Ser-Asp-Xaa-Ser-Asp-NH₂ | Phenylalanine | 56 | >99 | 77 |

| Ac-Ser-Asp-Xaa-Ser-Asp-NH₂ | Histidine | traces | 20 | - |

Methionine residues demonstrate the most dramatic acceleration effect, achieving complete conversion within 5 minutes at 40°C [3]. This enhancement results from the electron-donating properties of the thioether functionality, which promotes the rate-limiting oxidative addition step [3]. Conversely, histidine residues severely inhibit the reaction due to imidazole coordination to palladium, resulting in catalyst poisoning [3].

The bioorthogonal nature of these transformations enables late-stage peptide diversification without compromising other amino acid functionalities [4]. Site-selective derivatization strategies have been successfully applied to structurally complex peptides, including cyclic peptides and those containing multiple functional groups [4].

Orthogonal Deprotection-Reprotection Methodologies

Acid-Labile Boc Group Removal Strategies

The tert-butyloxycarbonyl protecting group serves as the primary protection strategy for the amino functionality in Boc-7-Bromo-D-tryptophan derivatives [5]. The acid-labile nature of this protecting group enables selective removal under mild acidic conditions while preserving other functional groups [6].

The mechanism of Boc deprotection proceeds through protonation of the carbonyl oxygen, followed by heterolytic cleavage of the tert-butyl cation [7]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to yield the free amine [8]. This process generates carbon dioxide gas and tert-butyl cation, which can be stabilized through elimination or scavenging reactions [7].

Trifluoroacetic acid represents the most commonly employed reagent for Boc deprotection, providing clean and efficient removal under mild conditions [5]. The reaction typically proceeds at room temperature in dichloromethane, with reaction times ranging from 30 minutes to several hours depending on substrate complexity [9]. Alternative deprotection methods include hydrochloric acid in dioxane and specialized conditions for sensitive substrates [10].

| Deprotection Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | Room temperature | 1-4 h | 85-95 |

| 4M HCl | Dioxane | Room temperature | 2 h | 80-90 |

| Oxalyl chloride | Methanol | Room temperature | 1-4 h | Up to 90 |

| AlCl₃ | Various | Variable | Variable | 70-85 |

The development of alternative deprotection methodologies has addressed specific synthetic challenges [11]. Oxalyl chloride in methanol provides a mild alternative for acid-sensitive substrates, proceeding efficiently at room temperature [11]. Sequential treatment with trimethylsilyl iodide followed by methanol offers an exceptionally mild protocol for highly sensitive compounds [6].

Simultaneous Halogen Retention During Deprotection

The preservation of the 7-bromo substituent during Boc deprotection represents a critical requirement for subsequent functionalization strategies [12]. Studies have demonstrated that standard trifluoroacetic acid conditions effectively remove the Boc group while maintaining the aryl bromide functionality intact [3].

The stability of the 7-bromo group under acidic deprotection conditions has been confirmed through extensive analytical characterization [3]. High-performance liquid chromatography and mass spectrometry analyses verify complete Boc removal without detectable debromination or side reactions [3]. This orthogonality enables sequential synthetic transformations where the halogen serves as a handle for subsequent cross-coupling reactions [3].

Specialized protecting group strategies have been developed for tryptophan derivatives to prevent side reactions during acidic treatment [12]. The 2,4-dimethylpent-3-yloxycarbonyl group provides enhanced protection against alkylation side reactions while remaining acid-cleavable [12]. This protecting group demonstrates superior performance compared to formyl protection, eliminating the need for separate deprotection steps [12].

The compatibility of halogen-containing substrates with various acid-labile protecting groups has been systematically evaluated [13]. Deep eutectic solvents have emerged as environmentally friendly alternatives for Boc deprotection, providing efficient removal while maintaining halogen integrity [13]. These systems offer the additional advantage of catalyst recovery and reuse [13].

Late-Stage Functionalization Techniques

C-H Activation at β-Carbon of Tryptophan Side Chain

Late-stage carbon-hydrogen activation at the β-carbon position of tryptophan side chains represents an emerging strategy for structural diversification [14]. Palladium-catalyzed approaches have demonstrated the ability to functionalize this position under mild conditions, providing access to β,β-diaryl amino acid derivatives [14].

The mechanistic pathway involves coordination of the amino acid substrate to palladium through directing group interactions, followed by carbon-hydrogen activation at the β-position [15]. Recent studies have established that 8-aminoquinoline directing groups enable efficient β-arylation of phenylalanine and tryptophan derivatives [16]. The reaction proceeds through six- or seven-membered palladacycle intermediates, depending on the substrate structure [15].

Catalyst-controlled directing group translocation has emerged as a sophisticated strategy for site-selective functionalization [17]. Rhodium and iridium catalysts enable carboxamide translocation coupled with carbon-hydrogen functionalization, providing access to 2,3-disubstituted indole products [17]. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance [17].

| Catalyst System | Temperature (°C) | Conversion (%) | Diastereoselectivity | Product Type |

|---|---|---|---|---|

| Pd(OAc)₂/8-aminoquinoline | 80 | 91 | >25:1 | β-Aryl tryptophan |

| [IrCp*Cl₂]₂/AgNTf₂ | 90 | 91 | - | C2-functionalized |

| [Ir(COD)Cl]₂/AgOAc | 90 | 16 | - | C3-functionalized |

| Rh/Ag system | Variable | 58 | 10% D-retention | Translocated product |

The development of mild reaction conditions has enabled application to complex peptide substrates [18]. Palladium-catalyzed carbon-hydrogen arylation of tryptophan-containing peptides proceeds efficiently with thianthrenium salts as arylating agents [18]. These reactions tolerate a wide range of functional groups and enable efficient peptide conjugation and ligation [18].

Photoredox Catalysis for Radical-Based Modifications

Photoredox catalysis has emerged as a powerful methodology for tryptophan modification under exceptionally mild conditions [19]. Visible light-promoted strategies enable selective functionalization through single electron transfer processes, providing access to diverse structural modifications [20].

The photocatalytic modification of tryptophan proceeds through oxidative electron transfer to generate radical cation intermediates [19]. Iridium-based photocatalysts such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ efficiently promote these transformations under visible light irradiation [21]. The resulting radical intermediates undergo various coupling reactions with nucleophilic partners [19].

Photoredox C2-arylation of indole and tryptophan-containing peptides has been achieved using dual catalytic systems [19]. The combination of photocatalysts with palladium enables efficient cross-coupling under mild conditions, providing access to arylated products in good yields [19]. These methods demonstrate excellent chemoselectivity and functional group tolerance [19].

| Photocatalyst | Light Source | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Lumiflavin | Visible light | Water | 37°C | 70-90 | Site-selective |

| Ir(dF-ppy)₂(dtbbpy)PF₆ | Blue LED | CH₃CN/H₂O | Room temperature | 60-85 | C2-selective |

| Rose Bengal | Visible light | Aqueous | Room temperature | 50-80 | Chemoselective |

| Eosin Y | Green LED | Various | Room temperature | 65-90 | Position-selective |

Electron donor-acceptor complex strategies enable catalyst-free photochemical modifications [22]. These approaches utilize the intrinsic tendency of tryptophan to form photoactive charge transfer complexes, enabling selective functionalization under biocompatible conditions [22]. The methodology proceeds under aqueous conditions using weak visible light activation [22].

The development of clickable tryptophan modifications through photoredox catalysis has provided access to late-stage peptide diversification [23]. C2-sulfenylation reactions proceed efficiently under mild conditions, enabling introduction of diverse sulfur-containing substituents [23]. These transformations demonstrate broad substrate scope and excellent side-chain tolerability [23].